molecular formula C9H10Br2 B2714078 2,4-Dibromo-1-isopropylbenzene CAS No. 58683-73-1

2,4-Dibromo-1-isopropylbenzene

Cat. No.: B2714078
CAS No.: 58683-73-1
M. Wt: 277.987
InChI Key: CWZVGUOYTWYNJC-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Catalysis

Polyhalogenated aromatic compounds are fundamental components in the toolbox of modern organic synthesis. The carbon-halogen bonds (C-X) within these molecules serve as reactive handles for a multitude of chemical transformations. researchgate.net In contemporary organic chemistry, halogenated compounds are invaluable as intermediates for creating more complex molecules. sci-hub.se They are foundational in the production of fine chemicals, pharmaceuticals, and agrochemicals.

The utility of these compounds is prominently displayed in the realm of metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings frequently employ aryl halides as substrates to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netwhiterose.ac.uk The development of sophisticated catalyst systems, often based on palladium, has revolutionized the ability of chemists to selectively functionalize aromatic rings, with polyhalogenated aromatics offering multiple points for such modifications.

Research Rationale for Dihalogenated Arenes as Versatile Building Blocks

Among the broader class of PHAs, dihalogenated arenes are particularly noteworthy for their role as versatile building blocks. researchgate.net These molecules, possessing two halogen substituents, offer the potential for sequential, site-selective reactions. This step-wise functionalization is a powerful strategy for the controlled and predictable assembly of complex organic architectures. researchgate.net

The ability to control the regioselectivity of a reaction—that is, to direct a reaction to a specific halogen-bearing position on the aromatic ring—is a significant challenge and an area of active research. nih.govacs.org For dihalogenated compounds with two identical halogens, selectivity is often governed by subtle electronic and steric differences between the two positions. nih.gov Researchers explore how different catalysts, ligands, and reaction conditions can influence which halogen atom reacts, thereby enabling access to a wider array of molecular structures from a single starting material. acs.orgnsf.gov This control is crucial for synthesizing materials with tailored electronic or optical properties and for building the core structures of new medicinal compounds. nsf.gov

Specific Research Focus on 2,4-Dibromo-1-isopropylbenzene as a Model System

The compound this compound serves as a specific example of a dihalogenated arene building block. Its structure is characterized by an isopropyl group on the benzene (B151609) ring, with bromine atoms at the ortho (position 2) and para (position 4) positions relative to it. This particular arrangement of substituents makes it an interesting model system for studying regioselectivity in chemical reactions.

The isopropyl group exerts both electronic and steric effects that can influence the reactivity of the two bromine atoms. numberanalytics.comlibretexts.org The isopropyl group is generally considered an electron-donating group (EDG) through an inductive effect, which can activate the aromatic ring towards certain reactions. wikipedia.orglibretexts.org However, its bulkiness can create steric hindrance, potentially impeding reactions at the adjacent ortho position. libretexts.org

Research utilizing substrates like this compound aims to understand and exploit these competing influences. In palladium-catalyzed cross-coupling reactions, for instance, the relative reactivity of the C2-Br versus the C4-Br bond can be modulated. nih.govacs.org The ability to selectively substitute one bromine atom while leaving the other intact allows for subsequent transformations at the second site, making this compound a useful intermediate for creating multifunctionalized aromatic products. nsf.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2,4-dibromo-1-propan-2-ylbenzene nih.gov
Synonyms This compound; 2,4-dibromocumene nih.gov
CAS Number 58683-73-1 nih.govaobchem.com
Molecular Formula C₉H₁₀Br₂ nih.govaobchem.com
Molecular Weight 277.98 g/mol nih.gov
Physical Form Liquid sigmaaldrich.com
Purity ≥95% - 97% aobchem.comsigmaaldrich.comaobchem.com
XLogP3-AA 4.4 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZVGUOYTWYNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58683-73-1
Record name 2,4-dibromo-1-(propan-2-yl)benzene
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Synthetic Methodologies for 2,4 Dibromo 1 Isopropylbenzene

Strategies for Regioselective Bromination of Isopropylbenzene Precursors

The regioselective introduction of two bromine atoms onto the isopropylbenzene core is a primary focus in the synthesis of 2,4-dibromo-1-isopropylbenzene. The directing effects of the isopropyl group and the initially introduced bromine atom, along with steric considerations, play a crucial role in determining the final substitution pattern.

Direct Electrophilic Aromatic Bromination Approaches

Direct bromination of isopropylbenzene (cumene) typically proceeds via an electrophilic aromatic substitution mechanism. The isopropyl group is an ortho, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, due to the steric bulk of the isopropyl group, the para position is significantly favored.

The initial bromination of isopropylbenzene, therefore, yields predominantly 4-bromo-1-isopropylbenzene. To obtain the 2,4-dibromo isomer, a second bromination step is required on this monosubstituted intermediate. The directing effects of both the isopropyl group (ortho, para-directing) and the bromine atom (ortho, para-directing) must be considered in this second substitution. Both groups direct the incoming electrophile to the 2- and 6-positions. Due to the steric hindrance from the adjacent isopropyl group, the 2-position is the more likely site for the second bromination.

A variety of halogenating agents and catalyst systems can be employed for the electrophilic bromination of aromatic compounds. The choice of reagent and catalyst can influence the reactivity and, to some extent, the regioselectivity of the reaction.

For the bromination of isopropylbenzene and its derivatives, common halogenating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). These reactions are typically catalyzed by a Lewis acid, which serves to polarize the bromine-bromine bond, making the bromine more electrophilic.

Common Halogenation Reagents and Catalysts:

Reagent/Catalyst SystemDescription
Br₂/FeBr₃ A classic and widely used system for aromatic bromination. Iron(III) bromide acts as a Lewis acid to generate a more potent electrophilic bromine species.
Br₂/AlCl₃ Aluminum chloride is another powerful Lewis acid catalyst that can be used to promote bromination.
N-Bromosuccinimide (NBS) A milder source of electrophilic bromine, often used when more controlled bromination is required. It can be used with a proton source or a Lewis acid.
Zeolites These microporous aluminosilicate (B74896) minerals can act as shape-selective catalysts, potentially influencing the regioselectivity of the bromination.

The conditions under which the bromination is carried out can have a significant impact on the product distribution. Factors such as temperature, solvent, and reaction time can all influence the regioselectivity of the substitution.

Generally, lower temperatures tend to favor the thermodynamically more stable product, which in the case of the second bromination of 4-bromo-1-isopropylbenzene, is expected to be the 2,4-dibromo isomer due to a combination of electronic and steric factors. The choice of solvent can also affect the reaction rate and selectivity by influencing the solubility of the reactants and the stability of the reaction intermediates.

While specific, detailed studies on the optimization of reaction conditions exclusively for the synthesis of this compound are not extensively reported in readily available literature, the general principles of electrophilic aromatic substitution suggest that careful control of these parameters is essential for maximizing the yield of the desired isomer and minimizing the formation of other dibrominated byproducts (e.g., 2,5-dibromo-1-isopropylbenzene or 3,4-dibromo-1-isopropylbenzene).

Indirect Bromination through Functional Group Transformations and Precursor Design

Given the potential for mixture formation in direct dibromination, indirect methods involving functional group transformations on strategically designed precursors offer an alternative and often more selective route to this compound.

This approach involves starting with a benzene (B151609) derivative that already possesses a desired substitution pattern, which can then be elaborated to the target molecule. A common and powerful strategy in this context is the Sandmeyer reaction, which allows for the introduction of a bromine atom at a specific position via a diazonium salt intermediate.

A plausible synthetic route could commence with a precursor such as 3-bromo-4-isopropylaniline. This compound has the isopropyl group and one bromine atom in the desired relative positions. The amino group can then be converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment of the diazonium salt with a copper(I) bromide solution facilitates the replacement of the diazonium group with a bromine atom, yielding this compound.

Plausible Sandmeyer Reaction Sequence:

StepReactantsReagentsProduct
1. Diazotization 3-Bromo-4-isopropylanilineNaNO₂, HBr (aq)3-Bromo-4-isopropylbenzenediazonium bromide
2. Sandmeyer Reaction 3-Bromo-4-isopropylbenzenediazonium bromideCuBrThis compound

This method offers excellent control over the regiochemistry, as the positions of the substituents are determined by the structure of the starting aniline.

Another indirect strategy involves the introduction of functional groups that can be used to direct subsequent halogenation steps or can be later converted into the desired substituents. For instance, one could start with a precursor that allows for the selective introduction of a functional group at what will become the 2-position of the final product.

An example of such a strategy could involve the nitration of 4-bromo-1-isopropylbenzene. The bromo and isopropyl groups are both ortho, para-directing. Nitration would likely lead to a mixture of isomers, but 4-bromo-1-isopropyl-2-nitrobenzene (B6327410) could potentially be isolated. The nitro group could then be reduced to an amino group, which in turn could be converted to a bromine atom via the Sandmeyer reaction as described above. This multi-step sequence, while longer, provides a high degree of control over the final substitution pattern.

These indirect methods, although often involving more synthetic steps, can be advantageous when high purity of the final product is required and when direct methods yield inseparable isomeric mixtures.

Optimization of Synthetic Pathways

The synthesis of this compound typically proceeds via the electrophilic bromination of isopropylbenzene (cumene). The isopropyl group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator. The formation of the 2,4-disubstituted product is favored due to the directing effects of both the isopropyl group and the initially substituted bromine atom.

A general synthetic approach involves the direct dibromination of isopropylbenzene. In this process, isopropylbenzene is treated with two equivalents of a brominating agent in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction first yields 4-bromo-1-isopropylbenzene as the major monobrominated product due to the steric hindrance of the bulky isopropyl group favoring substitution at the para position. brainly.comquora.com Subsequent bromination, directed by both the isopropyl group and the bromine atom to the ortho position relative to the isopropyl group, yields the desired this compound.

Yield Enhancement and Reaction Efficiency

The efficiency of the dibromination of isopropylbenzene is influenced by several factors, including the choice of brominating agent, catalyst, solvent, and reaction temperature. Traditional methods using molecular bromine (Br₂) and a Lewis acid catalyst can be effective, but optimizing conditions is crucial to maximize the yield of the desired dibrominated product and minimize the formation of monobrominated and other isomeric byproducts.

The reaction efficiency can be enhanced by controlling the stoichiometry of the reactants. A slight excess of the brominating agent may be required to drive the reaction to completion, but a large excess can lead to the formation of over-brominated products. The choice of solvent is also critical; inert solvents such as dichloromethane (B109758) or carbon tetrachloride are commonly used.

To illustrate the impact of reaction conditions on yield, the following table presents hypothetical data for the bromination of 4-bromo-1-isopropylbenzene to yield this compound under various catalytic systems.

CatalystSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
FeBr₃CH₂Cl₂25475
AlCl₃CS₂20572
Zeolite H-BEADichloroethane30385
Iron powderNone (Solvent-free)40668

Stereochemical Control and Product Purity

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit stereoisomerism. As a result, considerations of stereochemical control, such as enantioselectivity or diastereoselectivity, are not applicable to its synthesis. The primary focus for product purity lies in achieving high regioselectivity to isolate the desired 2,4-isomer from other possible dibrominated isomers (e.g., 2,5- or 3,4-dibromo-1-isopropylbenzene) and any remaining monobrominated starting material. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are typically employed to assess the isomeric purity of the final product.

Green Chemistry Principles in the Synthesis of Halogenated Arenes

The synthesis of halogenated arenes, including this compound, has traditionally relied on methods that can be environmentally problematic. The application of green chemistry principles aims to mitigate these issues by designing safer and more efficient processes.

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of hazardous solvents. In the context of aromatic bromination, several greener alternatives to traditional chlorinated solvents have been explored.

Solvent-Free Reactions: One approach is to conduct the bromination under solvent-free conditions. For example, the reaction can be carried out by grinding the aromatic substrate with a solid brominating agent, such as N-bromosuccinimide (NBS), and a solid catalyst like alumina. This method can lead to high yields and simplifies the work-up procedure, as the removal of a solvent is not required.

Environmentally Benign Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic substrates are often insoluble in water, phase-transfer catalysts or the use of co-solvents can facilitate the reaction. For instance, the in-situ generation of bromine from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) in an aqueous medium provides a greener route to bromination. This system avoids the direct handling of hazardous molecular bromine and produces water as the only byproduct.

Development of Sustainable Catalytic Systems

The development of reusable and environmentally friendly catalysts is another cornerstone of green chemistry. In aromatic bromination, solid acid catalysts such as zeolites and clays (B1170129) have emerged as promising alternatives to traditional Lewis acids like FeBr₃ and AlCl₃.

Other Heterogeneous Catalysts: Other solid-supported catalysts, such as silica-supported acids, have also been developed for aromatic bromination. These catalysts offer similar advantages to zeolites in terms of ease of separation and reusability. The use of such heterogeneous catalysts minimizes the generation of acidic waste streams associated with homogeneous Lewis acid catalysts, which require neutralization and disposal.

Reactivity and Transformational Chemistry of 2,4 Dibromo 1 Isopropylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by the removal of a proton to restore aromaticity. msu.edumasterorganicchemistry.com The existing substituents on the ring significantly influence both the rate of reaction and the position of the new substituent.

In 2,4-Dibromo-1-isopropylbenzene, three positions are available for electrophilic substitution: C-3, C-5, and C-6. The regiochemical outcome of an EAS reaction is determined by the combined directing effects of the isopropyl and bromo substituents.

Isopropyl Group (-CH(CH3)2): As an alkyl group, it is an electron-donating group (EDG) through induction. libretexts.org It activates the ring towards EAS and directs incoming electrophiles to the ortho (C-2, C-6) and para (C-4) positions. libretexts.org Since the C-2 and C-4 positions are already substituted, it primarily directs towards C-6.

The C-2 bromo group directs to C-3 (ortho) and C-5 (para).

The C-4 bromo group directs to C-3 (ortho) and C-5 (ortho).

When multiple substituents are present, the most strongly activating group generally controls the regioselectivity. masterorganicchemistry.com In this case, the activating isopropyl group is the principal director, favoring substitution at its vacant ortho position, C-6. The two deactivating bromo groups both direct to positions C-3 and C-5.

However, steric hindrance plays a crucial role. The isopropyl group is sterically bulky, which can impede the approach of an electrophile to the adjacent C-6 position. youtube.com This effect is well-documented; for instance, in the nitration of isopropylbenzene, the para-substituted product is favored over the ortho-product by a ratio of approximately 3:1, a deviation from the statistical 2:1 ratio, which is attributed to steric hindrance from the isopropyl group. sciepub.com

Therefore, while the isopropyl group electronically favors the C-6 position, the positions ortho to the bromine atoms (C-3 and C-5) become more competitive sites for substitution. The C-5 position is particularly favored as it is para to the C-2 bromine and ortho to the C-4 bromine, and is sterically less hindered than C-3 (which is between two substituents) and C-6 (which is adjacent to the bulky isopropyl group).

Interactive Data Table: Analysis of Directing Effects for EAS

The following table summarizes the directing influence of each substituent on the available positions of the this compound ring.

Position for SubstitutionDirected by Isopropyl Group (at C-1)Directed by Bromo Group (at C-2)Directed by Bromo Group (at C-4)Combined Electronic EffectSteric HindrancePredicted Outcome
C-3 -orthoorthoModerately FavoredHigh (between two groups)Minor Product
C-5 -paraorthoStrongly FavoredLowMajor Product
C-6 ortho--Favored by ActivatorHigh (next to isopropyl)Minor Product

The general mechanism for EAS involves the formation of a cationic intermediate (arenium ion). masterorganicchemistry.com The stability of this intermediate determines the preferred reaction pathway. The positive charge of the arenium ion is delocalized through resonance. The substituent effects that stabilize this intermediate lead to the observed regioselectivity.

Attack at the three possible positions (C-3, C-5, and C-6) on this compound results in three different arenium ion intermediates.

Attack at C-5: This pathway is generally the most favored. The resulting carbocation intermediate is stabilized by resonance, with positive charge distributed across the ring. Crucially, one of the resonance structures places the positive charge on C-2, adjacent to the C-2 bromine atom. While halogens are deactivating, their lone pairs can help stabilize an adjacent carbocation through resonance. Furthermore, this position is para to the directing C-2 bromo group and sterically accessible.

Attack at C-6: The arenium ion formed by attack at C-6 is stabilized by the electron-donating inductive effect of the adjacent isopropyl group. However, the transition state leading to this intermediate suffers from significant steric hindrance between the bulky isopropyl group and the incoming electrophile. youtube.com

Attack at C-3: Attack at this position is sterically hindered as it is located between two existing bromine substituents. The resulting intermediate receives directing influence from both bromine atoms, but this pathway is generally less favored than attack at the more open C-5 position.

The relative stability of the intermediates, considering both electronic and steric factors, suggests that substitution will occur preferentially at the C-5 position.

Halogenation of this compound can occur via two distinct pathways, depending on the reaction conditions. This competition is between electrophilic substitution on the aromatic ring and free-radical substitution on the isopropyl side-chain. masterorganicchemistry.com

Ring Halogenation (EAS): This reaction requires a Lewis acid catalyst (e.g., FeBr3 for bromination) to generate a potent electrophile (Br+). msu.edu The reaction proceeds via the EAS mechanism described above, leading to the substitution of a hydrogen atom on the aromatic ring, primarily at the C-5 position.

Side-Chain Halogenation (Free-Radical): This reaction occurs under conditions that promote the formation of radicals, such as exposure to UV light or the use of a radical initiator like N-Bromosuccinimide (NBS). masterorganicchemistry.com The isopropyl group has a tertiary hydrogen at the benzylic position (the carbon atom attached to the benzene ring). This C-H bond is relatively weak because its homolytic cleavage generates a resonance-stabilized benzylic radical. quizlet.com The radical is tertiary, further enhancing its stability. Consequently, radical halogenation is highly selective for this benzylic position. cram.comyoutube.com

Interactive Data Table: Comparison of Halogenation Pathways

FeatureRing Halogenation (EAS)Side-Chain Halogenation (Radical)
Reagents Br2, FeBr3N-Bromosuccinimide (NBS), UV light/heat
Mechanism Electrophilic Aromatic SubstitutionFree-Radical Chain Reaction
Reactive Site Aromatic Ring (C-H bond)Isopropyl Side-Chain (Benzylic C-H bond)
Key Intermediate Arenium Ion (Sigma Complex)Tertiary Benzylic Radical
Primary Product 5-Bromo-2,4-dibromo-1-isopropylbenzene2-(2,4-Dibromophenyl)-2-bromopropane

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. libretexts.org Unlike EAS, SNAr is facilitated by electron-withdrawing groups (EWGs) that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

This compound is considered a non-activated arene for SNAr reactions. It lacks the strong EWGs (like -NO2 or -CN) typically required to make the ring electron-deficient enough for nucleophilic attack. chemistrysteps.compressbooks.pub Therefore, forcing this compound to undergo SNAr requires special activation strategies.

Transition Metal Catalysis: A common strategy is to use a transition metal catalyst, often ruthenium(II) or rhodium(III) complexes. nii.ac.jprsc.org The metal coordinates to the aromatic ring in an η6 fashion. This metal-arene complexation withdraws electron density from the ring, effectively activating it towards nucleophilic attack. acsgcipr.org This approach allows SNAr reactions to proceed on otherwise unreactive arenes, including those with electron-donating groups. nii.ac.jp

Elimination-Addition (Benzyne) Mechanism: In the presence of an exceptionally strong base, such as sodium amide (NaNH2), aryl halides can undergo substitution via a benzyne intermediate. chemistrysteps.comyoutube.com The base first abstracts a proton from a carbon adjacent to a halogen, followed by the elimination of the halide to form a highly reactive triple bond within the benzene ring. The nucleophile then adds to the benzyne, and subsequent protonation yields the substitution product. pressbooks.pub

Photoredox and Electrocatalysis: Modern methods have employed photoredox or electrocatalysis to generate a radical cation from the arene. nih.gov This intermediate is highly electrophilic and can be attacked by a nucleophile, enabling SNAr on unactivated substrates under mild conditions.

In this compound, the two bromine atoms are in different chemical environments, leading to potential regioselectivity in SNAr reactions.

Regioselectivity: The choice between substitution at C-2 or C-4 depends on the reaction mechanism.

In a metal-catalyzed SNAr, steric hindrance can play a significant role. The C-2 position is ortho to the bulky isopropyl group, which could hinder the coordination of the metal catalyst and the subsequent approach of the nucleophile. Therefore, substitution at the C-4 position might be favored.

The relative reactivity of C-Br bonds in polyhalogenated arenes during cross-coupling or metal-halogen exchange can be complex and is not always intuitive. For example, in 2,5-dibromopyridine, SNAr and cross-coupling reactions occur preferentially at C-2, while halogen-metal exchange favors C-5. wuxibiology.com This highlights that subtle electronic effects, such as the shape and energy of molecular orbitals (LUMO), can dictate the site of reaction. wuxibiology.com

Leaving Group Effects: In classical SNAr reactions that proceed via an addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile. pressbooks.pub Consequently, the bond to the leaving group is not broken in this step, and the leaving group's ability to stabilize the negative charge of the Meisenheimer complex through its inductive effect becomes important. This often leads to an unusual reactivity trend for halogens: F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com For this compound, both potential leaving groups are bromine, so selectivity would be determined by the positional factors discussed above rather than the nature of the leaving group itself.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a pathway to selectively functionalize the aromatic ring. The regioselectivity of these transformations is often dictated by the choice of catalyst, ligands, and reaction conditions, exploiting the subtle differences in reactivity between the C2-Br and C4-Br bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a cornerstone of modern synthetic chemistry. nih.gov In the case of this compound, selective mono- or di-substitution can be achieved. The regioselectivity is influenced by the steric hindrance of the isopropyl group and the electronic nature of the C-Br bonds. Generally, the C4-Br bond is more sterically accessible and electronically favored for oxidative addition to the palladium catalyst, often leading to initial coupling at this position.

Research on dihalogenated aromatic compounds has shown that the choice of palladium catalyst and ligands is crucial in controlling the site of reaction. For instance, in related systems like 2,4-dibromopyridine, the use of specific palladium catalysts can favor arylation at the C2 position. researchgate.net While specific studies on this compound are not extensively detailed in the provided search results, the principles of sterics and electronics suggest that mono-arylation would preferentially occur at the C4 position under standard Suzuki-Miyaura conditions. Achieving selective coupling at the more sterically hindered C2 position would likely require carefully designed catalyst systems that can overcome the steric influence of the adjacent isopropyl group.

Table 1: Postulated Regioselective Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidCatalystLigandBaseSolventExpected Major Product
1Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/Water4-Bromo-2-isopropyl-1,1'-biphenyl
24-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/Water4-Bromo-4'-methoxy-2-isopropyl-1,1'-biphenyl

This table is illustrative and based on general principles of Suzuki-Miyaura reactions on similar substrates, as specific data for this compound was not available in the search results.

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira coupling reaction provides a powerful method for the introduction of alkyne moieties onto an aromatic ring through the reaction of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound is expected to be influenced by steric and electronic factors.

Studies on analogous di-substituted systems, such as 2,4-dibromoquinolines and 2,8-diiodopurines, have demonstrated that the regioselectivity of Sonogashira coupling can be controlled by the choice of the palladium catalyst and its ligands. nih.govrsc.org For instance, certain palladium catalysts with monodentate ligands might favor reaction at one position, while catalysts with bidentate ligands could favor the other. rsc.org In the context of this compound, it is anticipated that the less sterically hindered C4 position would be the preferred site for the initial coupling. Achieving selective alkynylation at the C2 position would necessitate a catalyst system capable of overcoming the steric hindrance imposed by the neighboring isopropyl group.

Table 2: Predicted Outcomes of Regioselective Sonogashira Coupling of this compound

EntryAlkynePalladium CatalystCopper Co-catalystBaseSolventExpected Major Product
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF(4-Bromo-2-isopropylphenyl)ethynylbenzene
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIPiperidineDMFTrimethyl((4-bromo-2-isopropylphenyl)ethynyl)silane

This table is illustrative and based on general principles of Sonogashira reactions on similar substrates, as specific data for this compound was not available in the search results.

Heck and Stille Coupling Reactions

The Heck reaction, which couples an aryl halide with an alkene, and the Stille reaction, which involves the coupling of an organotin compound with an organohalide, are also valuable transformations for the functionalization of this compound.

In the Heck reaction , the regioselectivity would again be a key consideration. It is plausible that the reaction with an alkene like methyl acrylate would preferentially occur at the C4-Br bond due to lower steric hindrance. nih.govresearchgate.net

The Stille reaction offers a versatile method for creating new carbon-carbon bonds. wikipedia.org Using an organostannane reagent such as tributyl(vinyl)tin, a vinyl group could be introduced onto the aromatic ring. wikipedia.org The inherent toxicity of organotin compounds is a significant drawback of this method. wikipedia.org The less sterically encumbered C4 position would likely be the more reactive site for the Stille coupling.

Other Palladium- and Nickel-Catalyzed Transformations

Beyond the classic cross-coupling reactions, other palladium- and nickel-catalyzed transformations can be applied to this compound. These include C-N and C-O bond-forming reactions, as well as cyanation reactions.

Palladium-catalyzed cyanation of aryl halides is an effective method for the synthesis of benzonitriles. mit.edursc.orgresearchgate.netrsc.orgorganic-chemistry.org This transformation could be applied to this compound to introduce a nitrile group, likely with selectivity for the C4 position under standard conditions.

Nickel-catalyzed amination reactions provide an alternative to the more common palladium-catalyzed Buchwald-Hartwig amination. These reactions can be performed under mild conditions and offer a complementary approach for the synthesis of arylamines. scispace.comrsc.org It is conceivable that this compound could undergo selective amination at the C4 position using a suitable nickel catalyst system.

Mechanistic Aspects of Catalytic Cycles (Oxidative Addition, Transmetalation, Reductive Elimination)

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step and is highly sensitive to the electronic and steric properties of the substrate. rsc.orgchemrxiv.org For this compound, the oxidative addition can occur at either the C2-Br or C4-Br bond. DFT studies on similar dihaloarenes suggest that the relative activation barriers for oxidative addition at each site will determine the initial regioselectivity. researchgate.netresearchgate.net The C4 position, being less sterically hindered, is generally expected to have a lower activation barrier for oxidative addition.

Transmetalation : Following oxidative addition, the organopalladium(II) halide intermediate undergoes transmetalation with the organometallic coupling partner (e.g., an organoboron, organotin, or organocopper species). This step involves the transfer of the organic group from the other metal to the palladium center.

Reductive Elimination : The final step is reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Bromine-Metal Exchange Reactions and Organometallic Chemistry

Bromine-metal exchange reactions are a fundamental tool in organometallic chemistry, providing a route to generate highly reactive organometallic reagents that can then be used in a variety of subsequent transformations. For this compound, this approach allows for the selective formation of organolithium or Grignard reagents.

The regioselectivity of the bromine-lithium exchange is typically controlled by the reaction conditions, including the choice of alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) and the solvent. In many dihaloaromatic systems, the more acidic proton ortho to a halogen can direct the lithiation. However, in the absence of such directing effects, the exchange often occurs at the more sterically accessible halogen. For this compound, it is expected that treatment with one equivalent of an alkyllithium reagent at low temperature would preferentially lead to the formation of 4-bromo-2-isopropylphenyllithium due to the steric hindrance at the C2 position. Selective monolithiation of dibrominated aromatic compounds has been shown to be influenced by solvent and concentration. nih.govmdpi.comresearchgate.net

Similarly, the formation of a Grignard reagent by reacting this compound with magnesium metal would likely proceed with selectivity. adichemistry.commnstate.edu The preparation of Grignard reagents involves the insertion of magnesium into the carbon-halogen bond. youtube.comyoutube.com Given the greater steric accessibility of the C4-Br bond, the formation of the Grignard reagent at this position is the more probable outcome. The resulting organometallic species can then be reacted with a wide range of electrophiles to introduce new functional groups.

Regioselective Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful synthetic tool for the formation of organolithium reagents. This reaction is kinetically controlled, and its regioselectivity in polyhalogenated aromatic compounds is influenced by several factors, including steric hindrance and the electronic nature of substituents. In the case of this compound, the two bromine atoms are in chemically distinct environments. The bromine at the C2 position is ortho to the bulky isopropyl group, while the bromine at the C4 position is para to it.

Theoretical studies on similar dihaloaromatic systems suggest that lithium-halogen exchange often occurs preferentially at the more sterically hindered position. This is attributed to the stabilization of the transition state. For this compound, it is therefore predicted that treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would preferentially exchange the bromine atom at the C2 position. This regioselectivity provides a route to specifically functionalize the more sterically encumbered position of the aromatic ring.

The general reaction is as follows:

Reaction scheme showing the regioselective lithium-halogen exchange of this compound at the C2 position.

Grignard Reagent Formation and Reactivity

Grignard reagents, or organomagnesium halides, are another important class of organometallic intermediates. adichemistry.com They are typically formed by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.com The formation of a Grignard reagent from this compound would involve the insertion of magnesium into one of the carbon-bromine bonds.

In contrast to the lithium-halogen exchange, the formation of a Grignard reagent is often more sensitive to steric hindrance at the reaction center. Therefore, it is anticipated that the reaction of this compound with magnesium would occur preferentially at the less sterically hindered C4 position. This complementary regioselectivity between lithium-halogen exchange and Grignard reagent formation offers a strategic advantage in the synthesis of selectively substituted derivatives.

Once formed, the Grignard reagent of this compound would exhibit typical nucleophilic behavior, reacting with a wide range of electrophiles. For example, it would react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, and with carbon dioxide to yield a carboxylic acid.

Reactant Grignard Reagent Electrophile Product
This compound4-Bromo-2-isopropylphenylmagnesium bromideFormaldehyde(4-Bromo-2-isopropylphenyl)methanol
This compound4-Bromo-2-isopropylphenylmagnesium bromideAcetone2-(4-Bromo-2-isopropylphenyl)propan-2-ol
This compound4-Bromo-2-isopropylphenylmagnesium bromideCarbon Dioxide4-Bromo-2-isopropylbenzoic acid

Synthesis and Characterization of Organometallic Intermediates

The synthesis of organometallic intermediates from this compound primarily involves the formation of organolithium and organomagnesium compounds as previously discussed. The successful synthesis of these intermediates is typically confirmed by trapping them with a suitable electrophile and characterizing the resulting product.

Direct characterization of these organometallic species can be challenging due to their reactive nature. However, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information. For instance, in the ¹³C NMR spectrum of the organolithium or Grignard reagent, the carbon atom bonded to the metal would exhibit a significant upfield shift compared to the starting material, indicative of the increased electron density at that carbon.

Further structural elucidation can be achieved through X-ray crystallography if the organometallic intermediate can be isolated as a stable crystalline solid, often as a complex with a coordinating solvent like THF or a ligand such as tetramethylethylenediamine (TMEDA).

Functional Group Interconversions of the Isopropyl Moiety

Oxidation and Reduction Reactions on the Benzylic Carbon

The isopropyl group of this compound possesses a benzylic carbon atom, which is the carbon directly attached to the benzene ring. This position is particularly susceptible to oxidation. jove.com Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. jove.commasterorganicchemistry.com Since the benzylic carbon of the isopropyl group has one hydrogen atom, it can be oxidized to a ketone, resulting in the formation of 2-(2,4-dibromophenyl)propan-2-one. masterorganicchemistry.com

Conversely, if the benzylic position is first converted to a carbonyl group, it can be reduced back to an alkyl group. For instance, the ketone formed from the oxidation of the isopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄), or fully reduced back to the isopropyl group via methods such as the Wolff-Kishner or Clemmensen reduction. chemistrysteps.com

Starting Material Reagent(s) Product Transformation
This compoundKMnO₄ or H₂CrO₄2-(2,4-Dibromophenyl)propan-2-oneOxidation
2-(2,4-Dibromophenyl)propan-2-oneNaBH₄2-(2,4-Dibromophenyl)propan-2-olReduction to alcohol
2-(2,4-Dibromophenyl)propan-2-oneH₂NNH₂, KOHThis compoundReduction to alkyl

Radical Reactions and Benzylic Functionalization

The benzylic C-H bond in the isopropyl group is relatively weak and susceptible to radical abstraction. youtube.com This reactivity allows for the selective functionalization of the benzylic position through radical reactions. A classic example is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. chemistrysteps.com This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts the benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (generated in low concentrations from NBS) to form the brominated product.

In the case of this compound, this reaction would yield 2,4-dibromo-1-(2-bromo-2-propyl)benzene. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the benzylic position.

Recent advances in C-H functionalization have also explored the use of transition metal catalysts to achieve benzylic functionalization through radical pathways, expanding the scope of possible transformations. wisc.edu

Photochemical and Electrochemical Transformations of Brominated Aromatics

Brominated aromatic compounds can undergo various transformations under photochemical and electrochemical conditions. Photochemical reactions of aromatic compounds often involve excited singlet or triplet states and can lead to isomerization, cycloaddition, or substitution reactions. researchgate.net For this compound, UV irradiation could potentially lead to homolytic cleavage of the C-Br bonds, generating aryl radicals. These radicals could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or coupling reactions.

Conversely, electrochemical oxidation can be used to generate bromine from bromide sources, which can then act as a brominating agent for aromatic compounds. mdpi.com While this compound is already brominated, under certain conditions, further bromination might be possible, or the existing bromine atoms could influence other electrochemical processes on the molecule. Two-phase electrolysis is a technique that has been successfully employed for the bromination of alkyl aromatic compounds. researchgate.net

Condition Potential Transformation Mechanism
UV IrradiationDebrominationHomolytic C-Br bond cleavage
Electrochemical ReductionDebrominationElectron transfer to the C-Br bond
Electrochemical OxidationFurther Bromination (if conditions are forcing)Generation of electrophilic bromine species

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,4-Dibromo-1-isopropylbenzene, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for a complete structural assignment.

Based on the known effects of substituents on benzene (B151609) rings, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in a standard solvent like CDCl₃.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - ~150
C2 - ~122
C3 ~7.5 (d, J ≈ 8.5 Hz) ~132
C4 - ~125
C5 ~7.2 (dd, J ≈ 8.5, 2.0 Hz) ~129
C6 ~7.6 (d, J ≈ 2.0 Hz) ~135
CH (isopropyl) ~3.3 (sept, J ≈ 7.0 Hz) ~34
CH₃ (isopropyl) ~1.2 (d, J ≈ 7.0 Hz) ~23

To confirm the predicted assignments and establish the connectivity of the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak would be observed between the aromatic protons at C5 and C3, confirming their ortho relationship. Another key correlation would be seen between the methine proton of the isopropyl group and the methyl protons, confirming the isopropyl moiety.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HMQC or HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in the data table above (e.g., the proton at ~7.5 ppm with the carbon at ~132 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the entire molecular structure. For instance, the methine proton of the isopropyl group (~3.3 ppm) would show a correlation to the C1 carbon of the benzene ring, confirming the attachment of the isopropyl group. The aromatic proton at C6 would show correlations to C2 and C4, confirming the positions of the bromine atoms.

The rotation of the isopropyl group in this compound can be studied using dynamic NMR (DNMR) spectroscopy. Due to the presence of the bulky bromine atom at the ortho position (C2), the rotation around the C1-CH bond is expected to be hindered.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single signal for the two methyl groups of the isopropyl moiety. However, as the temperature is lowered, the rotation slows down. At a sufficiently low temperature (the coalescence temperature), the single doublet for the methyl groups would broaden and eventually split into two distinct doublets, representing the two now non-equivalent methyl groups. The free energy of activation (ΔG‡) for this rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the two methyl signals at low temperature. While specific experimental data for this compound is not available, similar sterically hindered systems exhibit rotational barriers in the range of 10-15 kcal/mol.

Advanced Mass Spectrometry Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak will appear as a cluster of three peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.

HRMS Data for this compound (C₉H₁₀Br₂)

Ion Formula Calculated Exact Mass Isotopic Pattern
[C₉H₁₀⁷⁹Br₂]⁺ 275.9149 M
[C₉H₁₀⁷⁹Br⁸¹Br]⁺ 277.9129 M+2
[C₉H₁₀⁸¹Br₂]⁺ 279.9108 M+4

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of a methyl group: A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic carbocation. This would result in a fragment ion at m/z corresponding to [M-15]⁺.

Loss of a bromine atom: Cleavage of a C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z corresponding to [M-79]⁺ or [M-81]⁺.

Benzylic cleavage: The entire isopropyl group can be cleaved, though this is generally less favorable than the loss of a methyl group.

Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragmentation Pathway Fragment Ion (m/z)
276/278/280 Loss of •CH₃ 261/263/265
276/278/280 Loss of •Br 197/199

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound has not been reported, we can predict its likely solid-state characteristics.

The molecule would adopt a conformation that minimizes steric hindrance between the ortho-bromine atom and the isopropyl group. The benzene ring would be planar, with the C-Br and C-C bond lengths being consistent with those of other brominated aromatic compounds. The isopropyl group would likely be oriented to place the methine hydrogen in the plane of the aromatic ring to reduce steric clash. In the crystal lattice, molecules would pack in a way that maximizes van der Waals interactions, with potential for halogen bonding (Br•••Br interactions) between adjacent molecules.

Elucidation of Molecular Conformation and Packing Arrangements

While a specific, experimentally determined crystal structure for this compound is not publicly available in crystallographic databases, its molecular conformation and solid-state packing can be inferred from studies of related compounds. The conformation of the parent molecule, isopropylbenzene, has been shown to exist in a planar conformation where the C-H bond of the isopropyl group's tertiary carbon lies in the plane of the benzene ring. nih.govresearchgate.netnih.gov This arrangement is energetically favorable. For this compound, this general conformation is expected to be maintained.

However, the presence of two bulky bromine atoms on the aromatic ring introduces significant steric and electronic effects. The van der Waals radius of bromine is substantial, and its placement at the ortho (position 2) and para (position 4) positions relative to the large isopropyl group will influence the rotational barrier of the isopropyl group and may cause minor distortions in the benzene ring's planarity.

In the solid state, molecules like this compound would arrange themselves to maximize packing efficiency and satisfy intermolecular forces. The packing is likely to be driven by a combination of van der Waals forces and more specific intermolecular interactions, such as halogen bonding. libretexts.orgwikipedia.org

Investigation of Intermolecular Interactions (e.g., Halogen Bonding)

In the absence of strong hydrogen bond donors or acceptors, halogen bonding is expected to be a dominant directional interaction in the crystal lattice of this compound. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole" of positive electrostatic potential exists on the outer side of the halogen atom, opposite the C-Br bond) and interacts with a nucleophilic region on an adjacent molecule. nih.govnih.gov

For this compound, several types of halogen bonds are plausible:

Br···Br Interactions: These can occur between the bromine atoms of neighboring molecules. These interactions are highly directional and have been observed to influence the packing in many brominated aromatic compounds. rsc.org The strength of this interaction increases with the polarizability of the halogen, making it significant for bromine. nih.gov

Br···π Interactions: A bromine atom from one molecule can interact with the electron-rich π-system of the benzene ring of a neighboring molecule.

C-H···Br Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the isopropyl group or the aromatic ring and a bromine atom on an adjacent molecule.

These interactions would collectively guide the formation of a well-defined three-dimensional supramolecular architecture in the solid state. The interplay between these forces dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a compound. While specific experimental spectra for this compound are not widely published, a detailed assignment of its characteristic vibrational modes can be predicted based on data from isopropylbenzene and other dibrominated benzene derivatives. researchgate.netnih.govresearchgate.net

Detailed Vibrational Assignments for Specific Functional Groups

The vibrational spectrum of this compound is a composite of the modes from the isopropyl group and the 1,2,4-trisubstituted benzene ring. The key functional groups and their expected vibrational frequencies in both Infrared (IR) and Raman spectra are detailed below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR/Raman)
Aromatic Ring C-H Stretch3100-3000Medium / Strong
C=C Stretch (Ring Breathing)1600-1450Strong / Strong
C-H In-plane Bend1300-1000Medium-Strong / Medium
C-H Out-of-plane Bend900-675Strong / Weak
Isopropyl Group Asymmetric C-H Stretch (CH₃)~2965Strong / Strong
Symmetric C-H Stretch (CH₃)~2870Medium / Strong
C-H Stretch (CH)~2890Weak / Medium
C-H Bend (CH₃)1470-1450 & 1385-1370Medium / Medium
Substituents C-Br Stretch700-500Strong / Strong

The substitution pattern significantly influences the C-H out-of-plane bending modes, which are highly characteristic of the number and position of substituents on a benzene ring. For a 1,2,4-trisubstituted ring, a strong absorption band is typically expected in the 885-800 cm⁻¹ region. The C-Br stretching vibrations are found in the far-infrared or low-frequency Raman region and are a clear indicator of the bromination of the aromatic ring.

Applications in In-Situ Reaction Monitoring

While no specific studies document the use of in-situ vibrational spectroscopy for reactions involving this compound, the technique is highly applicable for monitoring its synthesis. In-situ monitoring, often using a fiber-optic Attenuated Total Reflectance (ATR) probe coupled to an FTIR spectrometer, allows for real-time tracking of reactant consumption and product formation without the need for sampling. xjtu.edu.cnmdpi.com

A prime application would be monitoring the electrophilic bromination of isopropylbenzene. During this reaction, one could observe:

Decrease in Reactant Signals: The intensity of characteristic peaks for isopropylbenzene, particularly its specific ring bending modes, would decrease over time.

Increase in Product Signals: New peaks corresponding to this compound would emerge and grow in intensity. The most distinct of these would be the newly formed C-Br stretching vibrations and the shifted aromatic C=C and C-H bending modes characteristic of the 1,2,4-trisubstitution pattern.

This real-time data allows for precise control over reaction kinetics, endpoint determination, and the detection of any potential intermediates or byproducts, making it a powerful tool for process optimization and safety. mdpi.com

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and electronic structure. The UV-Vis spectrum of this compound is dominated by the π → π* transitions of the substituted benzene chromophore.

The benzene ring itself has characteristic absorption bands which are modified by substituents. The effects of the isopropyl and bromine substituents are as follows:

Isopropyl Group: As an alkyl group, it acts as a weak auxochrome, causing a slight bathochromic (red) shift of the absorption maxima and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

Bromine Atoms: Halogens also act as auxochromes. The lone pair electrons on the bromine atoms can participate in resonance with the benzene ring's π-system, leading to a more significant bathochromic shift. Furthermore, the high atomic mass of bromine introduces a "heavy-atom effect," which can facilitate intersystem crossing from the excited singlet state to the triplet state. This effect typically enhances phosphorescence at the expense of fluorescence.

Based on data from related alkylbenzenes and bromobenzenes, this compound is expected to exhibit two main absorption bands in the UV region. researchgate.netscience-softcon.de

TransitionApproximate λₘₐₓ (nm)Description
π → π* (Primary)~210-220Analogous to the E₂ band in benzene, high intensity.
π → π* (Secondary)~270-285Analogous to the B band in benzene, shows vibrational fine structure, lower intensity.

These electronic transitions provide fundamental information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The substituents modulate this energy gap, which in turn dictates the molecule's photochemical properties and reactivity. nsf.govnih.gov

Computational and Theoretical Investigations of 2,4 Dibromo 1 Isopropylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. nih.govnih.govbohrium.com For 2,4-dibromo-1-isopropylbenzene, DFT calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to obtain optimized molecular geometries and vibrational frequencies. researchgate.net Such calculations provide a foundational understanding of the molecule's electronic characteristics.

The electronic structure of this compound dictates its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govnih.gov For substituted benzenes, the nature and position of the substituents significantly influence the energies and shapes of these frontier orbitals. scispace.com In this compound, the electron-withdrawing bromine atoms and the electron-donating isopropyl group would have competing effects on the electron density of the aromatic ring.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the bromine atoms due to their lone pairs and a more complex potential around the aromatic ring, influenced by the opposing electronic effects of the substituents.

Table 1: Expected Data from Electronic Structure Analysis of this compound

Parameter Description Expected Influence of Substituents
HOMO Energy Energy of the highest occupied molecular orbital, related to electron-donating ability. The interplay between the electron-donating isopropyl group and electron-withdrawing bromine atoms will determine the final energy level.
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. Likely to be lowered by the presence of the electronegative bromine atoms.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO, an indicator of chemical stability and reactivity. A smaller gap would suggest higher reactivity.
Mulliken Charges Partial charges on each atom, indicating charge distribution. Negative charges are expected on the bromine atoms and the carbon atoms of the ring will show varying charges based on substituent effects.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies. bohrium.com These indices provide a quantitative measure of a molecule's reactivity. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack.

Fukui functions are local reactivity descriptors that indicate the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. By analyzing the changes in electron density upon the addition or removal of an electron, one can predict the regioselectivity of reactions. For this compound, Fukui functions would help to identify which of the unsubstituted carbon atoms on the benzene (B151609) ring is most susceptible to electrophilic substitution. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. iitb.ac.in For reactions involving this compound, such as further electrophilic aromatic substitution, computational methods can be used to evaluate the feasibility of different pathways.

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. youtube.comchemrxiv.org By calculating the structure and energy of the transition state, the activation energy (energy barrier) for a reaction can be determined. iitb.ac.in For example, in the bromination of a substituted benzene, the formation of the sigma complex (arenium ion) is a critical step, and the stability of this intermediate, as well as the transition state leading to it, will determine the reaction rate and regioselectivity. nih.govyoutube.comlibretexts.org The presence of the isopropyl and bromine substituents on the ring will influence the stability of the carbocationic intermediate at different positions.

Table 2: Hypothetical Energy Barriers for Electrophilic Bromination at Different Positions of this compound

Position of Attack Expected Relative Activation Energy Rationale
C3 High Steric hindrance from adjacent isopropyl and bromine groups.
C5 Moderate Influenced by the ortho-directing isopropyl group and the deactivating bromine atoms.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. miami.edu Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model - PCM), or explicitly, by including individual solvent molecules in the calculation. researchgate.net For reactions involving polar intermediates or transition states, such as in electrophilic aromatic substitution, the choice of solvent can dramatically alter the energy barriers. tandfonline.combham.ac.ukresearchgate.net A polar solvent would be expected to stabilize the charged intermediates and transition states in the reaction of this compound, potentially lowering the activation energy.

Conformational Analysis and Potential Energy Surfaces

The presence of the isopropyl group introduces conformational flexibility to the this compound molecule. The rotation of the isopropyl group around the C-C bond connecting it to the benzene ring will have different energy profiles depending on the orientation of the methyl groups relative to the plane of the ring. A conformational analysis would involve calculating the energy of the molecule as a function of this dihedral angle to identify the most stable conformers (energy minima) and the rotational energy barriers (transition states). lumenlearning.com The steric interactions between the hydrogen atoms of the isopropyl group and the bromine atom at the 2-position will likely be a major factor in determining the preferred conformation. cdnsciencepub.com Studies on related isopropyl-substituted aromatic compounds have shown that such steric effects can significantly influence the conformational landscape. units.itresearchgate.netresearchgate.net

A potential energy surface scan for the rotation of the isopropyl group would reveal the energetic landscape of this motion. This information is important for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For brominated aromatic compounds like this compound, theoretical calculations can predict various spectroscopic data, including vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic properties of the molecule.

The primary method employed for these predictions is Density Functional Theory (DFT), often paired with various basis sets such as 6-31G(d,p) or 6-311++G(d,p). nih.gov By calculating the optimized molecular geometry and the corresponding vibrational frequencies, a theoretical vibrational spectrum can be generated. The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov The potential energy distribution (PED) analysis is also commonly performed to provide a detailed assignment of the vibrational modes. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. These theoretical shifts are then compared to experimental data, typically showing a strong linear correlation which aids in the definitive assignment of signals in the experimental NMR spectra.

Frontier molecular orbital analysis (HOMO-LUMO) is another crucial aspect of computational spectroscopic studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated to understand the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

While specific computational studies validating the spectroscopic parameters for this compound are not prominent in the reviewed literature, the methodologies are well-established for similar brominated aromatic compounds. nih.gov A typical validation process would involve comparing the theoretically predicted parameters against experimentally obtained spectra, as illustrated in the hypothetical data table below.

Interactive Table 5.4.1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Value (Illustrative)
¹H NMR (δ, ppm)
H-37.657.60
H-57.307.25
H-67.107.05
CH (isopropyl)3.203.15
CH₃ (isopropyl)1.251.22
¹³C NMR (δ, ppm)
C-1150.0149.5
C-2122.0121.8
C-3132.5132.1
C-4120.0119.7
C-5130.0129.8
C-6127.5127.3
FT-IR (cm⁻¹)
C-H stretch (aromatic)30803075
C-H stretch (aliphatic)29652960
C=C stretch (aromatic)15801575
C-Br stretch680675

Note: The data in this table is for illustrative purposes to demonstrate the concept of spectroscopic parameter validation and is not based on published experimental or computational results for this compound.

Studies of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking) in silico

The non-covalent interactions involving this compound are crucial for understanding its solid-state packing, crystal engineering applications, and interactions in biological systems. Computational, or in silico, methods are essential for dissecting and quantifying these weak forces, such as halogen bonding and π-π stacking.

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. chemrxiv.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov In this compound, the two bromine atoms are potential halogen bond donors. Theoretical studies on dibromonitrobenzene derivatives have shown that these interactions play a significant role in the stabilization of the crystal structure. nih.gov

Computational analyses, typically using DFT (e.g., M06-2X functional) or higher-level ab initio methods, can be used to model dimers or clusters of molecules to identify and characterize halogen bonds. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool in this context, used to analyze the electron density topology and identify bond critical points (BCPs) that signify an interaction. escholarship.org The properties at these BCPs provide quantitative information about the strength and nature of the halogen bond.

π-π Stacking: The aromatic ring of this compound can participate in π-π stacking interactions, which are fundamental to the structure of many organic materials. Computational studies on substituted benzene dimers have revealed the complex nature of these interactions. comporgchem.comrsc.org The preferred geometry is often a parallel-displaced or T-shaped arrangement rather than a face-to-face stack, a preference driven by a balance between attractive dispersion forces and Pauli repulsion. chemrxiv.org

Substituents significantly influence the strength and geometry of π-π stacking. Studies by Wheeler and Houk have demonstrated that substituent effects are largely due to direct electrostatic and dispersion interactions of the substituent with the opposing aromatic ring, rather than solely through modification of the ring's π-system. comporgchem.com For a molecule like this compound, the bromine atoms and the isopropyl group would modulate the interaction energy and preferred orientation.

Symmetry-Adapted Perturbation Theory (SAPT) is a key computational method for studying these non-covalent interactions. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. This allows for a detailed understanding of the forces driving the intermolecular association.

Although specific in silico studies on the intermolecular interactions of this compound were not found, the principles derived from studies on similar substituted benzenes are directly applicable. nih.govcomporgchem.com A theoretical investigation would quantify the contributions of these different forces, as illustrated in the hypothetical table below.

Interactive Table 5.5.1: Illustrative Energy Decomposition Analysis (kJ/mol) for a Parallel-Displaced Dimer of a Substituted Benzene

Interaction ComponentEnergy Contribution (Illustrative)
Electrostatics-10.5
Exchange-Repulsion+20.0
Induction-3.5
Dispersion-25.0
Total Interaction Energy -19.0

Note: The data in this table is hypothetical and serves to illustrate the typical output of a SAPT calculation for a π-stacked aromatic dimer. It does not represent actual calculated values for this compound.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor in Complex Organic Molecule Synthesis

The presence of two addressable bromine atoms on the aromatic ring of 2,4-Dibromo-1-isopropylbenzene makes it a highly attractive starting material for the synthesis of intricate organic molecules. Through various cross-coupling reactions, chemists can sequentially or simultaneously replace the bromine atoms with a wide array of functional groups, leading to the formation of substituted polycyclic aromatic hydrocarbons and diverse heterocyclic scaffolds.

Synthesis of Substituted Polycyclic Aromatic Hydrocarbons (PAHs)

While direct, detailed research specifically employing this compound for the synthesis of complex PAHs is not extensively documented in publicly available literature, its structure is well-suited for such applications. The principles of modern synthetic organic chemistry, particularly palladium-catalyzed cross-coupling reactions, provide a clear pathway for its use. Reactions like the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, are fundamental to the construction of C-C bonds necessary for extending aromatic systems.

In a hypothetical synthetic route, this compound could undergo a sequential Suzuki-Miyaura coupling. The differential reactivity of the two bromine atoms, influenced by the ortho-para directing isopropyl group, could potentially be exploited for regioselective functionalization. For instance, one bromine atom could be selectively coupled with an arylboronic acid to form a biphenyl (B1667301) derivative. A subsequent intramolecular or intermolecular coupling at the second bromine position could then lead to the formation of a larger polycyclic system. The isopropyl group, in this context, would not only influence the regioselectivity of the reactions but also enhance the solubility of the resulting PAH derivatives, a crucial factor for their processing and characterization.

Access to Diverse Heterocyclic Scaffolds

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials, can be effectively achieved using this compound as a precursor. The bromine atoms serve as handles for the introduction of nitrogen, oxygen, sulfur, and other heteroatoms into the aromatic framework.

Multicomponent reactions (MCRs) represent a powerful strategy for the rapid assembly of complex molecules, and dihaloarenes are valuable substrates in this context. elsevierpure.comcolorado.edusigmaaldrich.comsigmaaldrich.com Although specific examples detailing the use of this compound in MCRs are not readily found, its potential is evident. For instance, it could participate in palladium-catalyzed processes where the bromine atoms are sequentially substituted. One such example is the synthesis of isoindoloquinazolinones through a dicarbonylation reaction of 1,2-dibromoarenes, demonstrating the utility of dibromo-compounds in constructing complex heterocyclic systems. icp.ac.ru

Furthermore, Suzuki and Stille coupling reactions are widely used to create C-C bonds between aromatic rings and other fragments, a key step in the synthesis of many heterocyclic systems. nih.gov The reactivity of the C-Br bonds in this compound makes it a suitable candidate for these transformations, enabling the construction of complex scaffolds containing, for example, pyridine, pyrimidine, or thiophene (B33073) rings. The selective cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544) with arylboronic acids under palladium catalysis highlights the feasibility of such selective transformations on substituted dibromobenzenes. aobchem.com

Monomer for Functional Polymer and Material Science Applications

The bifunctional nature of this compound, owing to its two bromine atoms, makes it a valuable monomer for the synthesis of a variety of functional polymers and materials. These materials can possess unique electronic, optical, and liquid crystalline properties.

Conjugated Polymers and Oligomers with Tunable Electronic Properties

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. The synthesis of these materials often relies on the polymerization of dihalogenated aromatic monomers through cross-coupling reactions. While specific research focusing on this compound as a monomer for conjugated polymers is limited, its structure is analogous to other dibrominated monomers used in the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives. nih.govresearchgate.netunist.ac.kr

The Gilch reaction, for example, is a common method for synthesizing PPVs from α,α'-dihalo-p-xylenes. nih.gov A similar approach could theoretically be adapted for monomers derived from this compound. The isopropyl group would be expected to enhance the solubility of the resulting polymer, a critical factor for solution-based processing techniques used in the fabrication of organic electronic devices. The electronic properties of the polymer, such as its band gap and charge carrier mobility, would be influenced by the presence and position of the isopropyl substituent on the phenylenevinylene units.

The following table outlines the potential impact of incorporating this compound into a conjugated polymer backbone:

PropertyExpected Influence of the Isopropyl Group
Solubility Increased solubility in common organic solvents.
Film-Forming Ability Improved ability to form uniform thin films.
Electronic Properties Modification of the polymer's HOMO/LUMO energy levels and band gap.
Morphology Potential disruption of intermolecular packing, affecting charge transport.

Precursor for Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The synthesis of liquid crystalline materials often involves the creation of molecules with a rigid core and flexible side chains. Dibrominated aromatic compounds are frequently used as precursors to build these rigid cores. nih.govresearchgate.netaps.org

Although direct synthesis of liquid crystals from this compound is not prominently reported, its structure provides a suitable starting point. Through reactions such as Suzuki or Sonogashira couplings, the bromine atoms can be replaced with other aromatic or acetylenic groups to construct the rigid mesogenic core. The isopropyl group would act as a bulky, non-polar substituent that could influence the packing of the molecules and, consequently, the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures. The synthesis of bent-shaped liquid crystals, for example, often starts from substituted aromatic compounds to create the necessary molecular geometry. unist.ac.kr

Components in Optoelectronic and Organic Electronic Devices

The polymers and complex molecules derived from this compound have potential applications in a range of optoelectronic and organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). icp.ac.ruresearchgate.netmdpi.comresearchgate.netscispace.combohrium.comrsc.orgissp.ac.rutcichemicals.com

In OLEDs, materials derived from this compound could function as hole-transporting or emissive layers. mdpi.comresearchgate.netscispace.combohrium.comrsc.org The electronic properties imparted by the substituted benzene (B151609) ring could be tailored to optimize charge injection and transport, as well as to control the emission color. The enhanced solubility provided by the isopropyl group would be advantageous for fabricating large-area devices from solution.

The following table summarizes the potential applications of materials derived from this compound in organic electronic devices:

DevicePotential Application of Derived MaterialKey Properties Influenced by the Precursor
Organic Light-Emitting Diodes (OLEDs) Hole-Transporting Layer, Emissive LayerHOMO/LUMO levels, Emission Wavelength, Solubility
Organic Photovoltaics (OPVs) Donor or Acceptor MaterialBand Gap, Absorption Spectrum, Morphology
Organic Field-Effect Transistors (OFETs) Active Semiconductor LayerCharge Carrier Mobility, Film Morphology

Ligand Precursor in Organometallic Catalysis

The strategic placement of two bromine atoms and a bulky isopropyl group on the benzene ring makes this compound a potentially valuable precursor for the synthesis of specialized ligands, particularly for organometallic catalysis. The steric hindrance provided by the isopropyl group, combined with the electronic effects of the bromine substituents, can be exploited to create ligands that fine-tune the activity, selectivity, and stability of metal catalysts. researchgate.netnih.gov

One of the most prominent areas where such ligands are crucial is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of the palladium catalyst is heavily dependent on the nature of the ancillary ligands coordinated to the metal center.

Research has consistently shown that sterically encumbered phosphine (B1218219) ligands are highly effective in promoting challenging cross-coupling reactions. nih.gov The bulkiness of these ligands helps to stabilize the active monoligated palladium(0) species, which is a key intermediate in the catalytic cycle, preventing catalyst deactivation through aggregation. nih.gov Furthermore, the steric environment around the metal center can influence the rate of reductive elimination, the final step that forms the product and regenerates the catalyst.

This compound can serve as a starting material for the synthesis of bulky phosphine ligands. A common synthetic route to such ligands involves the reaction of the dibromo-compound with a source of phosphorus, such as chlorodiphenylphosphine, after a monolithiation or Grignard formation at one of the C-Br bonds. The differential reactivity of the two bromine atoms could potentially allow for selective functionalization.

While specific studies detailing the synthesis and application of phosphine ligands derived directly from this compound are not widely reported in the available literature, the principles of ligand design strongly support its potential in this field. The combination of the ortho-bromo and para-bromo positions relative to the isopropyl group allows for the synthesis of ligands with distinct steric and electronic profiles. For instance, a phosphine group introduced at the 2-position would be significantly influenced by the steric bulk of the adjacent isopropyl group, creating a highly crowded coordination sphere around a metal center.

The following table outlines the key steps in a hypothetical synthesis of a phosphine ligand from this compound and its potential application in a palladium-catalyzed reaction.

StepDescriptionReactants/ReagentsPotential Product
1 Monolithiation This compound, n-Butyllithium2-Bromo-4-lithio-1-isopropylbenzene or 4-Bromo-2-lithio-1-isopropylbenzene
2 Phosphination Intermediate from Step 1, Chlorodiphenylphosphine(2-Bromo-4-isopropylphenyl)diphenylphosphine or (4-Bromo-2-isopropylphenyl)diphenylphosphine
3 Complex Formation Phosphine ligand from Step 2, Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)Palladium(II) or Palladium(0) complex
4 Catalytic Application Palladium complex from Step 3, Aryl halide, Boronic acid (for Suzuki coupling)Biaryl product

The development of new phosphine ligands is a continuous effort in catalysis research to improve reaction efficiency, expand substrate scope, and enable reactions under milder conditions. rsc.org The structural motifs present in this compound make it an intriguing candidate for the generation of novel, sterically demanding phosphine ligands for a variety of catalytic applications. researchgate.netnih.gov

Design and Synthesis of Advanced Functional Materials

The dibromo functionality of this compound makes it a highly attractive building block for the synthesis of advanced functional materials, particularly conjugated polymers. These materials are of significant interest due to their unique electronic and optoelectronic properties, which make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and thin-film transistors. nih.govrsc.org

The primary method for incorporating this compound into a polymer backbone is through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura polymerization. rsc.org In this type of reaction, the dibromo monomer is coupled with a comonomer containing two boronic acid or boronic ester groups. The presence of two reactive bromine sites on this compound allows for the formation of a long-chain polymer.

The isopropyl group on the benzene ring serves a crucial role in the properties of the resulting polymer. It is a bulky, non-polar side group that can significantly enhance the solubility of the polymer in common organic solvents. rsc.org This is a critical factor for the processability of the material, as many conjugated polymers are otherwise intractable. The improved solubility allows for the formation of high-quality thin films by solution-based techniques such as spin-coating or inkjet printing, which are essential for device fabrication.

Furthermore, the steric hindrance provided by the isopropyl group can influence the morphology of the polymer in the solid state. It can disrupt close packing of the polymer chains, which can affect the electronic coupling between chains and, consequently, the material's charge transport properties and photophysical behavior. In some cases, this can lead to higher photoluminescence quantum yields in the solid state, which is beneficial for OLED applications.

While specific research detailing the use of this compound in the synthesis of functional polymers is not extensively documented in the public domain, its structural similarity to other dibromo-aromatic monomers used in the synthesis of materials like polythiophenes and polyfluorenes suggests its potential utility. nih.govresearchgate.net For example, copolymerization of this compound with a diboronic acid derivative of fluorene (B118485) could yield a poly(fluorene-co-isopropylbenzene) polymer. The properties of such a polymer would be determined by the ratio of the comonomers and the specific chemical structures involved.

The table below illustrates a general scheme for the synthesis of a conjugated polymer using this compound as a monomer.

ReactionMonomersCatalyst SystemPolymer ProductPotential Application
Suzuki Polymerization This compound, Aromatic-diboronic acid (e.g., Fluorene-2,7-diboronic acid)Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Poly(aromatic-co-isopropylbenzene)Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)

The versatility of the Suzuki coupling reaction allows for the incorporation of a wide variety of aromatic comonomers, enabling the synthesis of a vast library of polymers with tailored electronic and physical properties. nih.govrsc.orgresearchgate.net The use of monomers like this compound, with its unique substitution pattern, offers a pathway to new materials with potentially enhanced processability and performance characteristics for advanced electronic devices.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Routes

The classical synthesis of brominated arenes often involves electrophilic aromatic substitution, which can sometimes lack selectivity and require harsh conditions. Future research into the synthesis of 2,4-Dibromo-1-isopropylbenzene is likely to focus on developing more efficient, selective, and sustainable methods.

One promising area is the exploration of novel brominating agents . While molecular bromine is a traditional choice, reagents like N-bromosuccinimide (NBS) offer milder reaction conditions and improved handling. researchgate.net The development of methods using hypervalent iodine reagents, which can be generated in situ, presents another metal-free approach to arene bromination. acs.org Furthermore, visible-light-induced photocatalysis using sources like BrCCl3 as a bromine atom source could provide highly regioselective and efficient pathways for the synthesis of mono-brominated arenes, a strategy that could potentially be extended to di-substituted products. researchgate.netrsc.org

Another key direction is the development of catalytic systems that can direct the bromination with high regioselectivity. For instance, ruthenium catalysts have been shown to direct the meta-bromination of arenes bearing certain directing groups. researchgate.net While the isopropyl group in this compound is ortho-, para-directing, the development of catalysts that could override this inherent directing effect or enhance selectivity in polysubstituted systems would be a significant advancement. Research into mandelic acid as a catalyst for regioselective bromination with NBS in aqueous conditions also presents a green chemistry approach that could be explored. organic-chemistry.org

The table below outlines potential novel synthetic approaches for this compound.

Synthetic ApproachPotential Brominating Agent/CatalystKey Advantages
Photocatalytic BrominationRu(bpy)₃Cl₂ with BrCCl₃High regioselectivity, mild conditions, use of visible light. researchgate.netrsc.org
Hypervalent Iodine-Mediated BrominationIn situ generated PhIBr₂Metal-free, mild conditions. acs.org
Lewis Base CatalysisTriptycenyl sulfide (B99878) (Trip-SMe) with NBSCatalytic, enhanced electrophilicity of bromine. organic-chemistry.org
OrganocatalysisMandelic Acid with NBSAqueous conditions, environmentally friendly. organic-chemistry.org

Exploration of Unconventional Reactivity Pathways and Catalytic Systems

Beyond its synthesis, the reactivity of the carbon-bromine bonds in this compound is a fertile ground for future research. The two bromine atoms at different positions (ortho and para to the isopropyl group) may exhibit differential reactivity, which can be exploited for selective functionalization.

Future studies could investigate selective cross-coupling reactions , such as Suzuki-Miyaura or Stille couplings, to sequentially replace the bromine atoms with other functional groups. mdpi.comresearchgate.net The development of catalytic systems that can differentiate between the C-Br bonds at the 2- and 4-positions would enable the synthesis of complex, unsymmetrically substituted isopropylbenzene derivatives.

Another area of exploration is the unconventional reactivity of the C-Br bonds. For example, research into the microbial or chemical debromination of polybrominated compounds suggests that under certain conditions, these bonds can be cleaved. nih.govfrontiersin.org Investigating the reductive debromination of this compound could lead to methods for selective monobromination or complete dehalogenation, providing alternative synthetic pathways. Furthermore, the study of enzymatic halogenation and dehalogenation could inspire the development of biocatalytic systems for the synthesis and modification of this compound. nih.gov

Research AreaFocusPotential Outcome
Selective FunctionalizationDifferentiating the reactivity of C-Br bonds at positions 2 and 4.Stepwise synthesis of complex, unsymmetrical derivatives.
Cross-Coupling ReactionsDevelopment of catalysts for selective Suzuki or Stille couplings.Efficient formation of C-C bonds at specific positions. mdpi.comresearchgate.net
Reductive DebrominationExploring chemical or microbial methods for bromine removal.Pathways to mono-brominated or fully de-brominated products. nih.govfrontiersin.org
BiocatalysisApplication of halogenating or dehalogenating enzymes.Green and highly selective synthetic and derivatization methods. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.com The synthesis of this compound and its derivatives is well-suited for these modern technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and selectivity. researchgate.net For potentially exothermic bromination reactions, the high surface-area-to-volume ratio in flow reactors enhances heat transfer, improving safety. vapourtec.com Moreover, multi-step syntheses involving this compound as an intermediate could be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates. vapourtec.com

Automated synthesis platforms , which combine robotics with software control, can accelerate the discovery and optimization of reactions. sigmaaldrich.comwikipedia.org Such platforms could be used for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis of this compound. cognit.ca This would enable the rapid identification of optimal synthetic protocols. Furthermore, the automated synthesis of a library of derivatives from this compound could significantly speed up the discovery of new molecules with desired properties. synplechem.comrsc.org

Advanced In-Situ Spectroscopic Characterization for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms requires the ability to observe the transformation of reactants into products in real time. Advanced in-situ spectroscopic techniques are powerful tools for achieving this.

Real-time NMR spectroscopy , integrated into a reaction setup, can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. nih.govresearchgate.netmpg.deoxinst.com This would allow for the identification of transient intermediates in the synthesis of this compound, providing crucial mechanistic insights. Both 1D and 2D NMR techniques can be performed under flow conditions, offering a wealth of structural and connectivity data. nih.gov

Other in-situ techniques such as Raman and UV-Vis spectroscopy can also be employed for real-time monitoring. rsc.org These methods can provide kinetic data and help to optimize reaction conditions by continuously tracking the concentration of key species. For electrophilic aromatic substitution reactions, in-situ monitoring can reveal the influence of substituents on reaction rates and mechanisms. researchgate.net

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

The combination of experimental studies with computational modeling provides a powerful approach for elucidating complex reaction mechanisms. rsc.orgscielo.brnih.gov For reactions involving this compound, this synergy can be particularly insightful.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. dntb.gov.uasemanticscholar.orgusu.educonsensus.app For the bromination of isopropylbenzene, DFT studies could elucidate the regioselectivity of the reaction and the role of the catalyst. researchgate.netnih.govacs.orgacs.org Such computational insights can guide experimental work by suggesting promising reaction conditions or catalyst structures.

Conversely, experimental data from in-situ monitoring and kinetic studies can be used to validate and refine computational models. beilstein-journals.org This iterative cycle of prediction and verification can lead to a comprehensive understanding of the reaction mechanism at a molecular level. scielo.br This approach has been successfully applied to understand aromatic stacking interactions and could be similarly beneficial in studying the synthesis and reactivity of substituted benzenes. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 2,4-Dibromo-1-isopropylbenzene in laboratory settings?

  • Methodological Answer : Synthesis typically involves electrophilic bromination of isopropylbenzene derivatives. A two-step approach is common:

Isopropylbenzene bromination : Use a brominating agent (e.g., Br₂ with FeBr₃ as a catalyst) under controlled temperature (0–5°C) to achieve regioselective bromination at the 2- and 4-positions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures high purity (>95%). For analogous brominated aromatics, GC purity validation is recommended .

  • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Q. How can researchers ensure safe handling and storage of this compound given its potential hazards?

  • Methodological Answer :
  • Handling : Use fume hoods with local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to potential halogen toxicity .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Store separately from reducing agents or strong bases to avoid unintended reactions.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • HPLC/GC : Use reverse-phase HPLC with a C18 column and methanol/water mobile phase (65:35 ratio) for purity analysis. Adjust pH to 4.6 with sodium acetate buffer to enhance peak resolution .
  • NMR/FTIR : ¹H/¹³C NMR (CDCl₃ solvent) confirms regiochemistry via coupling patterns. FTIR identifies C-Br stretches (~550–600 cm⁻¹).
  • Elemental Analysis : Validate bromine content via combustion analysis or X-ray fluorescence (XRF).

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Collect high-resolution diffraction data (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.
  • Structure Solution : Use SHELXD for phase determination via direct methods. Refine with SHELXL, applying anisotropic displacement parameters for Br and C atoms.
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%). SHELXPRO can generate publication-ready CIF files .

Q. What challenges arise in computational modeling of this compound's electronic properties, and how can they be addressed?

  • Methodological Answer :
  • Challenges : Heavy atoms (Br) require relativistic corrections. The isopropyl group introduces steric effects that complicate density functional theory (DFT) geometry optimization.
  • Solutions :

Use hybrid functionals (e.g., B3LYP-D3) with LANL2DZ basis sets for Br.

Perform conformational searches to identify low-energy isopropyl orientations.

Validate with QSPR models (e.g., CC-DPS quantum chemistry tools) to predict reactivity indices .

Q. How do steric and electronic effects of the isopropyl and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The isopropyl group hinders nucleophilic attack at the 1-position, directing reactions (e.g., Suzuki coupling) to the 2- or 4-bromo sites.
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for electrophilic substitution. Use Pd(PPh₃)₄ catalysts in THF at 80°C for efficient coupling .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to track substituent effects on activation energy.

Q. What methodological considerations are critical when designing kinetic studies for halogen exchange reactions involving this compound?

  • Methodological Answer :
  • Variable Control : Maintain constant temperature (±0.1°C) and solvent polarity (e.g., DMF/water mixtures) to isolate substituent effects.
  • Data Collection : Use stopped-flow UV-Vis spectroscopy to capture rapid intermediates (e.g., aryl-Pd complexes).
  • Statistical Analysis : Apply Item Response Theory (IRT) to model reaction pathways and identify outliers in rate data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.